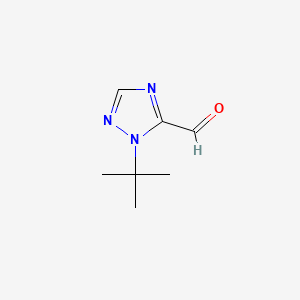

1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde

Descripción

1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group and an aldehyde functional group attached to the triazole ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Propiedades

IUPAC Name |

2-tert-butyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-7(2,3)10-6(4-11)8-5-9-10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTPZIMGOURHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NC=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the following steps:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of azides with propargyl alcohol or acetal-protected propargyl aldehydes to form triazoles.

Oxidation or Hydrolysis: The resulting triazole is then subjected to oxidation or hydrolysis to yield the desired aldehyde.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde (TBCA) is a multifunctional organic compound with a triazole ring and an aldehyde functional group. It has the molecular formula and a molecular weight of 184.21 g/mol. TBCA has garnered interest for its potential applications in medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

- Drug Discovery TBCA can serve as a scaffold in the development of new anticancer agents.

- Materials Science TBCA can be utilized to create novel materials with specific properties, including magnetic and luminescent properties.

- Environmental Science TBCA can act as a ligand to immobilize heavy metals in soil and water.

Potential Implications in Various Fields

- Medicinal Chemistry TBCA derivatives may have therapeutic applications as anticancer agents or antioxidants.

- Materials Science TBCA may be used to create new materials with unique properties.

- Environmental Science TBCA could be used to remediate contaminated soils and water.

Limitations and Future Directions

Despite the potential applications of TBCA, its full potential is yet to be realized because of the limited number of TBCA derivatives that have been synthesized and characterized. More research is needed to fully understand the biological and physical properties of TBCA and its derivatives, as well as their potential applications in different research fields. Future research should focus on the synthesis and characterization of novel TBCA derivatives with improved properties, the exploration of new applications, and the development of new analytical methods for the detection and quantification of TBCA.

Safety Information

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde involves its ability to form covalent bonds with various molecular targets. For example, in protein modification, it reacts with the N-terminal amino group of proteins to form stable conjugates . This site-specific modification is facilitated by the unique reactivity of the aldehyde group and the triazole ring.

Comparación Con Compuestos Similares

1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:

1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde: Similar in structure but differs in the position of the aldehyde group.

1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidene: Contains additional aryl groups and exhibits different reactivity and stability.

1-tert-butoxycarbonyl-1H-1,2,4-triazole: Contains a tert-butoxycarbonyl group instead of an aldehyde group, leading to different chemical properties and applications.

The uniqueness of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Actividad Biológica

1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential applications in pharmacology.

Chemical Structure and Properties

1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde can be characterized by its triazole ring, which is known for conferring various biological properties. The tert-butyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating several 1,2,4-triazole derivatives, compounds were tested against various bacterial strains. The results demonstrated that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazole structure can enhance efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde has been explored through various assays. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). Specifically, one study reported that at concentrations ranging from 25 to 100 µg/mL, the compound significantly reduced TNF-α levels by approximately 44–60% . This suggests a promising role in managing inflammatory conditions.

Antitumor Activity

The antitumor activity of triazole derivatives has garnered attention in recent years. For instance, derivatives bearing the triazole moiety have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from triazoles have exhibited IC50 values indicating effective inhibition of tumor cell proliferation . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several triazole derivatives including 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde. The findings indicated that this compound significantly inhibited cytokine release in PBMCs stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The results were compared with traditional anti-inflammatory drugs like ibuprofen and showed comparable or superior efficacy at certain concentrations .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of 1,2,4-triazole derivatives were synthesized and tested against common pathogens. The results highlighted that modifications to the chemical structure could enhance antibacterial activity significantly. The presence of specific substituents was correlated with increased effectiveness against resistant strains .

Table 1: Biological Activities of 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.